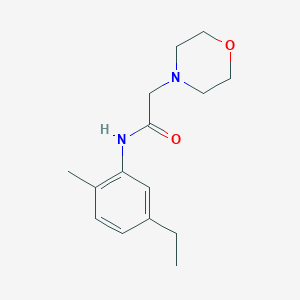
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.3474 . This compound is known for its unique structure, which includes a morpholine ring and an acetamide group attached to a substituted phenyl ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 5-ethyl-2-methylaniline with morpholine and acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as triethylamine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholineacetamides.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)-: Unique due to its specific substitution pattern on the phenyl ring.
N-Ethyl-N-{[(2S,3S,4S)-4-(hydroxymethyl)-3-{4-[(1E)-1-propen-1-yl]phenyl}-2-azetidinyl]methyl}-2-(4-morpholinyl)acetamide: Similar structure but with different substituents and stereochemistry.
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide: Contains a pyrrolotriazine moiety, differing in its core structure and functional groups.
Uniqueness
4-Morpholineacetamide, N-(5-ethyl-2-methylphenyl)- stands out due to its specific combination of a morpholine ring and an acetamide group attached to a substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
671-06-7 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
N-(5-ethyl-2-methylphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H22N2O2/c1-3-13-5-4-12(2)14(10-13)16-15(18)11-17-6-8-19-9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,16,18) |
Clé InChI |
NVMIQEMALUDIQS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C)NC(=O)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)
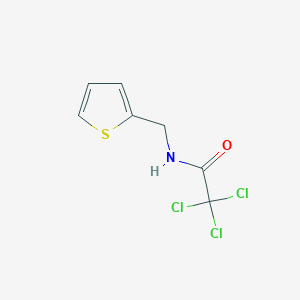
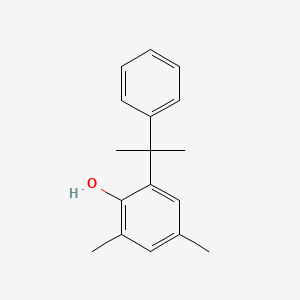
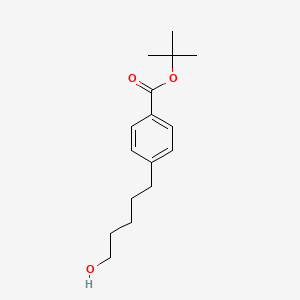

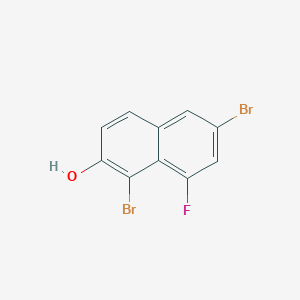
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
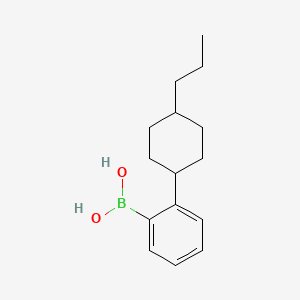
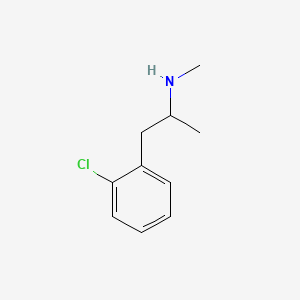
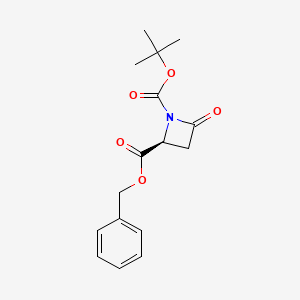
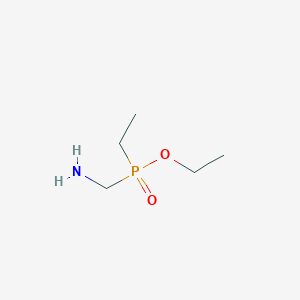
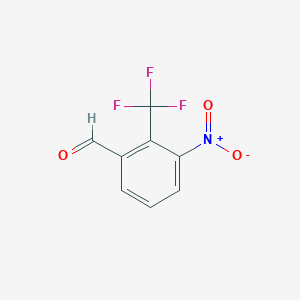
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
